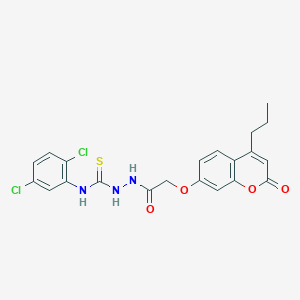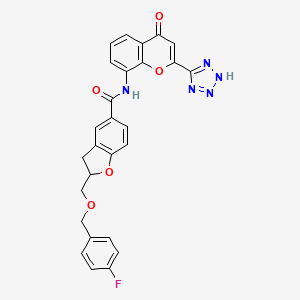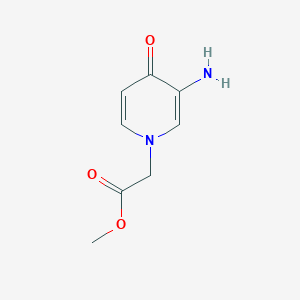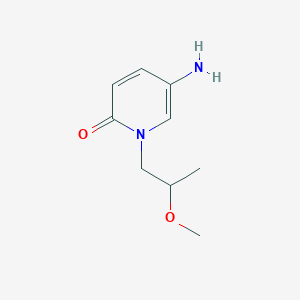![molecular formula C17H17Cl2NO2 B13061681 (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13061681.png)
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a cyclopentene carbaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde typically involves a multi-step process:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination of a suitable phenyl precursor.
Cyclopentene Formation: The cyclopentene ring is synthesized via a cyclization reaction, often involving a diene precursor and a suitable catalyst.
Aldehyde Introduction: The aldehyde group is introduced through a formylation reaction, typically using reagents such as formic acid or formaldehyde.
Morpholine Addition: The morpholine ring is incorporated through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile attacking an electrophilic center on the intermediate compound.
Final Condensation: The final step involves the condensation of the dichlorophenyl intermediate with the cyclopentene aldehyde, facilitated by a base such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol, particularly at the aldehyde group.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Condensation: The compound can participate in various condensation reactions, forming imines or hydrazones with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Oxidation: 3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carboxylic acid.
Reduction: 3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Condensation: Corresponding imines or hydrazones.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its structural features.
Medicine
In medicinal research, this compound could be explored for its potential therapeutic effects. Its structural components suggest it may interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholine ring could interact with polar or charged residues. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(piperidin-4-YL)cyclopent-1-ene-1-carbaldehyde: Similar structure but with a piperidine ring instead of morpholine.
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(pyrrolidin-4-YL)cyclopent-1-ene-1-carbaldehyde: Contains a pyrrolidine ring instead of morpholine.
(3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(azepan-4-YL)cyclopent-1-ene-1-carbaldehyde: Features an azepane ring in place of morpholine.
Uniqueness
The presence of the morpholine ring in (3E)-3-[(2,4-Dichlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde imparts unique properties, such as increased solubility in polar solvents and potential for hydrogen bonding. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different ring structures.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
(3E)-3-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-ylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H17Cl2NO2/c18-15-4-3-12(16(19)10-15)9-13-1-2-14(11-21)17(13)20-5-7-22-8-6-20/h3-4,9-11H,1-2,5-8H2/b13-9+ |
Clé InChI |
QSUVTLGAORQELD-UKTHLTGXSA-N |
SMILES isomérique |
C\1CC(=C(/C1=C/C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3)C=O |
SMILES canonique |
C1CC(=C(C1=CC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)



![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)
![3,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13061656.png)

![4-(2-(2,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13061660.png)
![6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13061661.png)


![2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane](/img/structure/B13061674.png)
